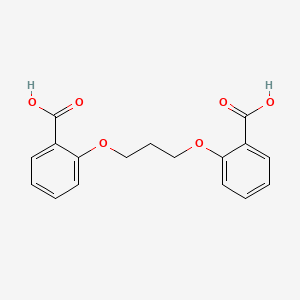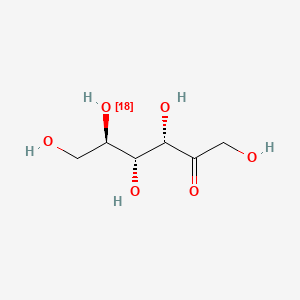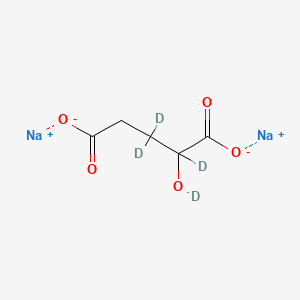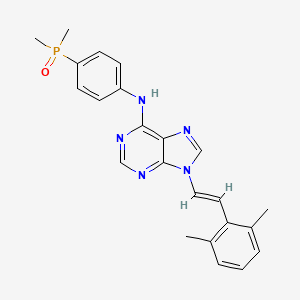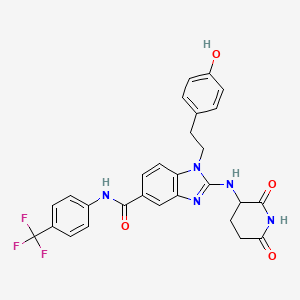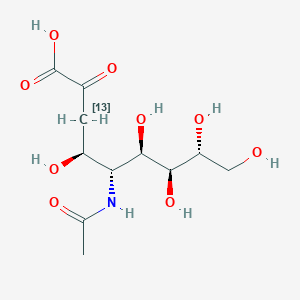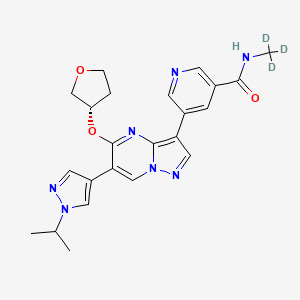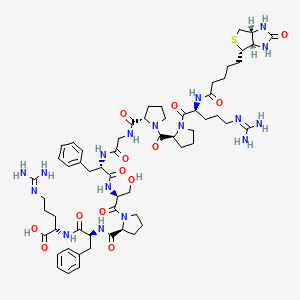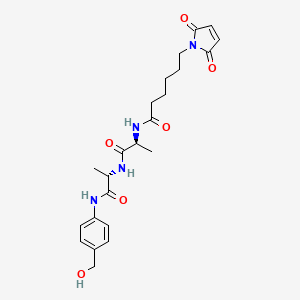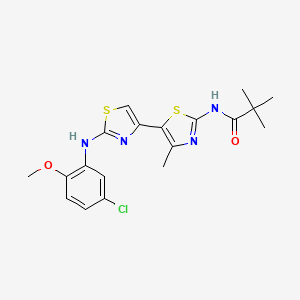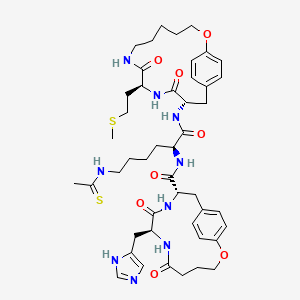
Sirt1/2/3-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sirt1/2/3-IN-1 is a potent, selective, and cell-permeable inhibitor of sirtuin 1, sirtuin 2, and sirtuin 3. These sirtuins are a class of NAD±dependent deacetylases that play crucial roles in various cellular processes, including gene expression, DNA repair, metabolism, and oxidative stress response . This compound has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and metabolic diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1/2/3-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of thieno[3,2-d]pyrimidine-6-carboxamides as starting materials . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Sirt1/2/3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives that exhibit different levels of inhibitory activity against sirtuin 1, sirtuin 2, and sirtuin 3 .
Wissenschaftliche Forschungsanwendungen
Sirt1/2/3-IN-1 has a wide range of scientific research applications:
Wirkmechanismus
Sirt1/2/3-IN-1 exerts its effects by inhibiting the deacetylase activity of sirtuin 1, sirtuin 2, and sirtuin 3. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes . The molecular targets of this compound include histones and non-histone proteins involved in gene expression, DNA repair, and metabolic regulation . The pathways affected by this compound include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, and the adenosine monophosphate-activated protein kinase (AMPK) pathway .
Vergleich Mit ähnlichen Verbindungen
Sirt1/2/3-IN-1 is unique in its ability to inhibit multiple sirtuins with high potency and selectivity. Similar compounds include:
Selisistat (EX-527): A selective inhibitor of sirtuin 1, currently in clinical trials for Huntington’s disease.
Thieno[3,2-d]pyrimidine-6-carboxamides: A class of compounds with potent inhibitory activity against sirtuin 1, sirtuin 2, and sirtuin 3.
Sirtinol: A well-known sirtuin inhibitor used in various research studies.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Eigenschaften
Molekularformel |
C46H63N9O8S2 |
|---|---|
Molekulargewicht |
934.2 g/mol |
IUPAC-Name |
(8S,11S)-N-[(2S)-6-(ethanethioylamino)-1-[[(10S,13S)-10-(2-methylsulfanylethyl)-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),15,18-trien-13-yl]amino]-1-oxohexan-2-yl]-8-(1H-imidazol-5-ylmethyl)-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-triene-11-carboxamide |
InChI |
InChI=1S/C46H63N9O8S2/c1-30(64)48-20-6-4-9-36(43(58)54-38-25-31-11-15-34(16-12-31)62-22-7-3-5-21-49-42(57)37(19-24-65-2)53-45(38)60)52-44(59)39-26-32-13-17-35(18-14-32)63-23-8-10-41(56)51-40(46(61)55-39)27-33-28-47-29-50-33/h11-18,28-29,36-40H,3-10,19-27H2,1-2H3,(H,47,50)(H,48,64)(H,49,57)(H,51,56)(H,52,59)(H,53,60)(H,54,58)(H,55,61)/t36-,37-,38-,39-,40-/m0/s1 |
InChI-Schlüssel |
ZBRJJUKVURYJIL-HECCNADXSA-N |
Isomerische SMILES |
CC(=S)NCCCC[C@@H](C(=O)N[C@H]1CC2=CC=C(C=C2)OCCCCCNC(=O)[C@@H](NC1=O)CCSC)NC(=O)[C@@H]3CC4=CC=C(C=C4)OCCCC(=O)N[C@H](C(=O)N3)CC5=CN=CN5 |
Kanonische SMILES |
CC(=S)NCCCCC(C(=O)NC1CC2=CC=C(C=C2)OCCCCCNC(=O)C(NC1=O)CCSC)NC(=O)C3CC4=CC=C(C=C4)OCCCC(=O)NC(C(=O)N3)CC5=CN=CN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
